



Application Notes: Using Flosatidil to Study Synaptic Transmission and Plasticity

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Compound of Interest		
Compound Name:	Flosatidil	
Cat. No.:	B055975	Get Quote

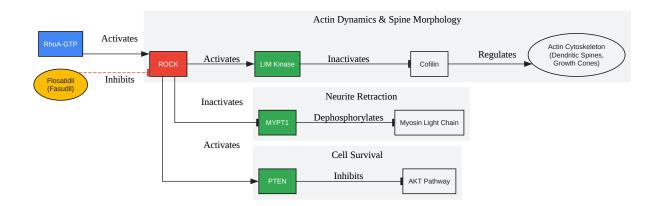
Introduction

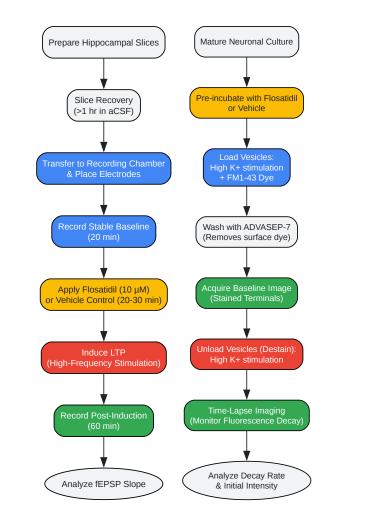
Synaptic transmission and plasticity are fundamental processes underlying learning, memory, and cognitive function. The dynamic regulation of synaptic strength, through mechanisms like long-term potentiation (LTP) and long-term depression (LTD), involves complex intracellular signaling cascades that modulate the neuronal cytoskeleton. A key regulator of these processes is the Rho family of small GTPases and their downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK). **Flosatidil** (also known as Fasudil) is a potent and well-characterized inhibitor of ROCK, making it an invaluable pharmacological tool for elucidating the role of the Rho/ROCK pathway in synaptic function. These application notes provide researchers, scientists, and drug development professionals with detailed protocols and data on the use of **Flosatidil** to investigate synaptic transmission and plasticity.

Mechanism of Action

Flosatidil functions as a competitive inhibitor of the ATP-binding site of ROCK kinases (ROCK1 and ROCK2).[1] Activation of the small GTPase RhoA leads to the activation of ROCK, which in turn phosphorylates multiple downstream targets to regulate actin cytoskeletal dynamics, cell adhesion, and contraction.[1][2] In neurons, this pathway is a critical regulator of structural plasticity, particularly in dendritic spines, which are the primary sites of excitatory synapses.[3] By inhibiting ROCK, Flosatidil prevents the phosphorylation of key substrates like LIM kinase (LIMK) and Myosin Phosphatase Target Subunit 1 (MYPT1), leading to reduced actin filament stabilization and changes in neuronal morphology and synaptic strength.[2]







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